molecular formula C21H30Cl2N2O5 B1670345 Dexloxiglumide CAS No. 119817-90-2

Dexloxiglumide

Cat. No.: B1670345
CAS No.: 119817-90-2
M. Wt: 461.4 g/mol
InChI Key: QNQZBKQEIFTHFZ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexloxiglumide is a drug that acts as a cholecystokinin antagonist, specifically selective for the cholecystokinin A subtype. It inhibits gastrointestinal motility and reduces gastric secretions. This compound is being investigated as a potential treatment for various gastrointestinal problems, including irritable bowel syndrome, dyspepsia, constipation, and pancreatitis .

Mechanism of Action

Target of Action

Dexloxiglumide is a selective antagonist for the cholecystokinin type A (CCKA) receptor . This receptor plays a crucial role in the gastrointestinal system, influencing various processes such as gastric emptying and intestinal motility .

Mode of Action

As a CCKA antagonist, this compound interacts with the CCKA receptors in the gastrointestinal system. It works by blocking the action of cholecystokinin , a hormone that affects gastric emptying and intestinal motility . This interaction results in an increase in gastric emptying and intestinal motility, as well as a modulation of intestinal sensitivity to distension .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the cholecystokinin type A (CCKA) receptor . By antagonizing this receptor, this compound can influence the processes of gastric emptying and intestinal motility, which are crucial for the normal functioning of the gastrointestinal system .

Pharmacokinetics

This compound is rapidly and extensively absorbed after single oral administration in humans, with an absolute bioavailability of 48% . The incomplete bioavailability is due to both incomplete absorption and hepatic first-pass effect . This compound’s pharmacokinetics are dose-independent in the dose range of 100–400mg . It is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 . Plasma protein binding of this compound is 94-98% . Cytochrome P450 (CYP) 3A4/5 and CYP2C9 have been implicated in the metabolism of this compound .

Result of Action

The primary result of this compound’s action is an increase in gastric emptying and intestinal motility, as well as a modulation of intestinal sensitivity to distension . This can help alleviate symptoms in conditions such as irritable bowel syndrome and gastroesophageal reflux disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption of this compound extends from the jejunum to the colon . Additionally, the drug’s action may be affected by the presence of other substances that interact with the same metabolic enzymes (CYP3A4/5 and CYP2C9) . .

Biochemical Analysis

Biochemical Properties

Dexloxiglumide acts as a cholecystokinin antagonist, selective for the CCKA subtype . It inhibits gastrointestinal motility and reduces gastric secretions . The drug is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 .

Cellular Effects

This compound has been shown to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension . This modulation of gastrointestinal function is believed to be the primary cellular effect of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a CCKA antagonist . It targets receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension .

Temporal Effects in Laboratory Settings

This compound is rapidly and extensively absorbed after single oral administration in humans with an absolute bioavailability of 48% . Following multiple-dose administration, the accumulation is predictable, indicating time-independent pharmacokinetics .

Metabolic Pathways

Cytochrome P450 (CYP) 3A4/5 and CYP2C9 have been implicated in the metabolism of this compound to produce O-demethyl dexloxi-glumide . This metabolite is further oxidised to this compound carboxylic acid .

Transport and Distribution

This compound absorption window extends from the jejunum to the colon . The drug is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 , which may play a role in its transport and distribution within cells and tissues.

Subcellular Localization

Given its role as a CCKA antagonist, it is likely that it interacts with CCKA receptors which are located on the cell membrane .

Chemical Reactions Analysis

Dexloxiglumide undergoes several types of chemical reactions, including:

    Oxidation: Cytochrome P450 enzymes, specifically CYP3A4/5 and CYP2C9, metabolize this compound to produce O-demethyl this compound.

    Reduction: There is limited information on reduction reactions involving this compound.

    Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation. The major products formed from these reactions are O-demethyl this compound and this compound carboxylic acid .

Scientific Research Applications

Dexloxiglumide has several scientific research applications, including:

Properties

IUPAC Name

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZBKQEIFTHFZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152604
Record name Dexloxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CCKA antagonists target receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension.
Record name Dexloxiglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

119817-90-2
Record name Dexloxiglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119817-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexloxiglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexloxiglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexloxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXLOXIGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DY40RH9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexloxiglumide
Reactant of Route 2
Reactant of Route 2
Dexloxiglumide
Reactant of Route 3
Dexloxiglumide
Reactant of Route 4
Dexloxiglumide
Reactant of Route 5
Dexloxiglumide
Reactant of Route 6
Reactant of Route 6
Dexloxiglumide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.